4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a fluorine atom, a sulfonamide group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The fluorine atom can be reduced to a hydrogen atom, although this is less common due to the stability of the C-F bond.
Substitution: : The indole nitrogen can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reduction reactions might involve the use of lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed
Oxidation: : Formation of sulfonyl chlorides or sulfonic acids.
Reduction: : Formation of the corresponding hydrocarbon.
Substitution: : Formation of various substituted indole derivatives.
Scientific Research Applications
Medicine: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biology: : The compound's indole core is structurally similar to tryptophan, an essential amino acid, making it useful in biological studies.
Chemistry: : It can serve as a reagent or intermediate in organic synthesis, particularly in the development of new chemical entities.
Industry: : Its unique properties may be exploited in the creation of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The indole moiety can bind to various receptors in the central nervous system, potentially leading to therapeutic effects.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds include:
Fluoroindoles: : Compounds containing fluorine atoms on the indole ring.
Sulfonamides: : Compounds containing sulfonamide groups.
Methylated Indoles: : Indoles with methyl groups at various positions.
Properties
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-12-9-13(19)7-8-18(12)25(23,24)20-10-17(22)15-11-21(2)16-6-4-3-5-14(15)16/h3-9,11,17,20,22H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUAUQAXYOFQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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